4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide
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Description
4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H15N7O2S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.10079392 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is known that pyrazolo[3,4-d][1,2,3]triazin derivatives, which are structurally similar to this compound, have been studied for their potential biological activities . These compounds are often involved in complex biochemical reactions, but the exact interaction with their targets and the resulting changes are yet to be elucidated for this specific compound.
Biochemical Pathways
Pyrazolo[3,4-d][1,2,3]triazin derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
It is known that pyrazolo[3,4-d][1,2,3]triazin derivatives can exhibit various biological activities , but the specific effects of this compound need to be investigated further.
Properties
IUPAC Name |
4-[[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c18-27(25,26)14-8-6-12(7-9-14)10-19-16-15-11-20-24(17(15)22-23-21-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,18,25,26)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAXSHOFUXALCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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